

synthesis of triphenylmethyl chloride from triphenylcarbinol

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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598

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Application Notes: Synthesis of Triphenylmethyl Chloride

Introduction

Triphenylmethyl chloride, also known as trityl chloride, is a vital organic compound with the chemical formula $(C_6H_5)_3CCl$.^[1] It serves as a cornerstone reagent in synthetic organic chemistry, primarily for the introduction of the trityl protecting group. This protecting group is extensively used for selective protection of primary alcohols, as well as amino and thiol functional groups, particularly in the synthesis of nucleosides, carbohydrates, and peptides.^[2] The stability of the triphenylmethyl (trityl) cation makes trityl chloride a highly reactive alkyl halide, readily undergoing nucleophilic substitution reactions.^[2] This reactivity is fundamental to its application as an intermediate in the production of various pharmaceuticals, including antiviral drugs and cephalosporins.^[2]

Reaction Principle and Mechanism

The synthesis of triphenylmethyl chloride from **triphenylcarbinol** (triphenylmethanol) is a classic example of a unimolecular nucleophilic substitution (S_N1) reaction. The reaction is typically carried out by treating **triphenylcarbinol** with a chlorinating agent, such as acetyl chloride or concentrated hydrochloric acid.

The reaction with acetyl chloride proceeds via the following overall equation: $(\text{C}_6\text{H}_5)_3\text{COH} + \text{CH}_3\text{COCl} \rightarrow (\text{C}_6\text{H}_5)_3\text{CCl} + \text{CH}_3\text{COOH}$ ^[3]

The mechanism involves two key steps:

- **Formation of a Stable Carbocation:** The hydroxyl group of **triphenylcarbinol** is a poor leaving group. In the presence of an acid or an acyl chloride, the oxygen atom is protonated (or acetylated), forming a better leaving group (water or an acetate group). Departure of this leaving group generates a resonance-stabilized triphenylmethyl (trityl) carbocation. The stability of this tertiary carbocation is significantly enhanced by the delocalization of the positive charge over the three phenyl rings.^[3]^[4]
- **Nucleophilic Attack:** The chloride ion (Cl^-), a nucleophile, then attacks the electrophilic carbocation to form the final product, triphenylmethyl chloride.^[4]

Due to the $\text{S}_{\text{N}}1$ nature of the reaction, which proceeds through a planar carbocation intermediate, this synthesis is favored for tertiary alcohols like **triphenylcarbinol**.

Experimental Protocols

This section details the laboratory procedure for the synthesis of triphenylmethyl chloride from **triphenylcarbinol** using acetyl chloride.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity
Triphenylcarbinol	(C ₆ H ₅) ₃ COH	260.33	5.0 g
Acetyl Chloride	CH ₃ COCl	78.50	5.0 mL
Diethyl Ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	50 mL
Petroleum Ether (low boiling)	-	-	For recrystallization
Sodium Bicarbonate (5% soln)	NaHCO ₃	84.01	As needed
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed
Round-bottom flask (100 mL)	-	-	1
Reflux condenser	-	-	1
Separatory funnel (125 mL)	-	-	1
Erlenmeyer flasks	-	-	Various sizes
Buchner funnel and filter flask	-	-	1 set
Magnetic stirrer and stir bar	-	-	1
Heating mantle	-	-	1

Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask containing a magnetic stir bar, dissolve 5.0 g of **triphenylcarbinol** in 25 mL of anhydrous diethyl ether.

- Addition of Acetyl Chloride: While stirring the solution, slowly add 5.0 mL of acetyl chloride to the flask. The addition should be done cautiously as the reaction can be exothermic and hydrogen chloride gas is evolved.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
- Work-up and Extraction:
 - Transfer the reaction mixture to a 125 mL separatory funnel.
 - Wash the organic layer sequentially with:
 - 20 mL of cold water to remove excess acetyl chloride and acetic acid.
 - 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with litmus paper to ensure it is basic).
 - 20 mL of brine (saturated NaCl solution) to aid in the separation of the layers.
 - Separate the organic layer and dry it over anhydrous sodium sulfate.
- Isolation of Crude Product:
 - Decant or filter the dried ether solution into a clean, dry Erlenmeyer flask.
 - Evaporate the diethyl ether using a rotary evaporator or by gentle heating in a fume hood to obtain the crude triphenylmethyl chloride as a solid.
- Purification (Recrystallization):
 - Dissolve the crude product in a minimum amount of a suitable hot solvent, such as a mixture of diethyl ether and petroleum ether or toluene and petroleum ether.[5]
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.

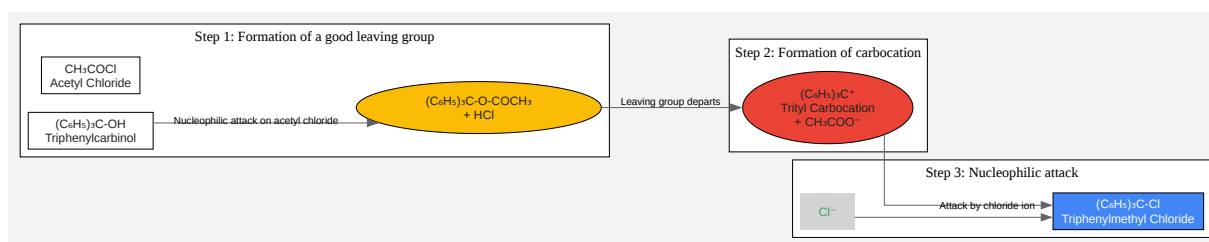
- Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.
- Characterization:
 - Determine the melting point of the purified product. Pure triphenylmethyl chloride has a melting point of 109-112 °C.[1][6]
 - Obtain an infrared (IR) spectrum and compare it with a reference spectrum.

Quantitative Data Summary

Parameter	Value
Molar Mass of Triphenylcarbinol	260.33 g/mol
Molar Mass of Triphenylmethyl Chloride	278.78 g/mol
Theoretical Yield	~5.35 g (based on 5.0 g of triphenylcarbinol)
Typical Experimental Yield	80-90%
Melting Point (literature)	109-112 °C[1][6]
Boiling Point (literature)	230-235 °C at 20 mmHg[6]
Appearance	White to yellowish crystalline solid[1]
Solubility	Soluble in chloroform, benzene, acetone, ether, THF, hexane[1]

Visualizations

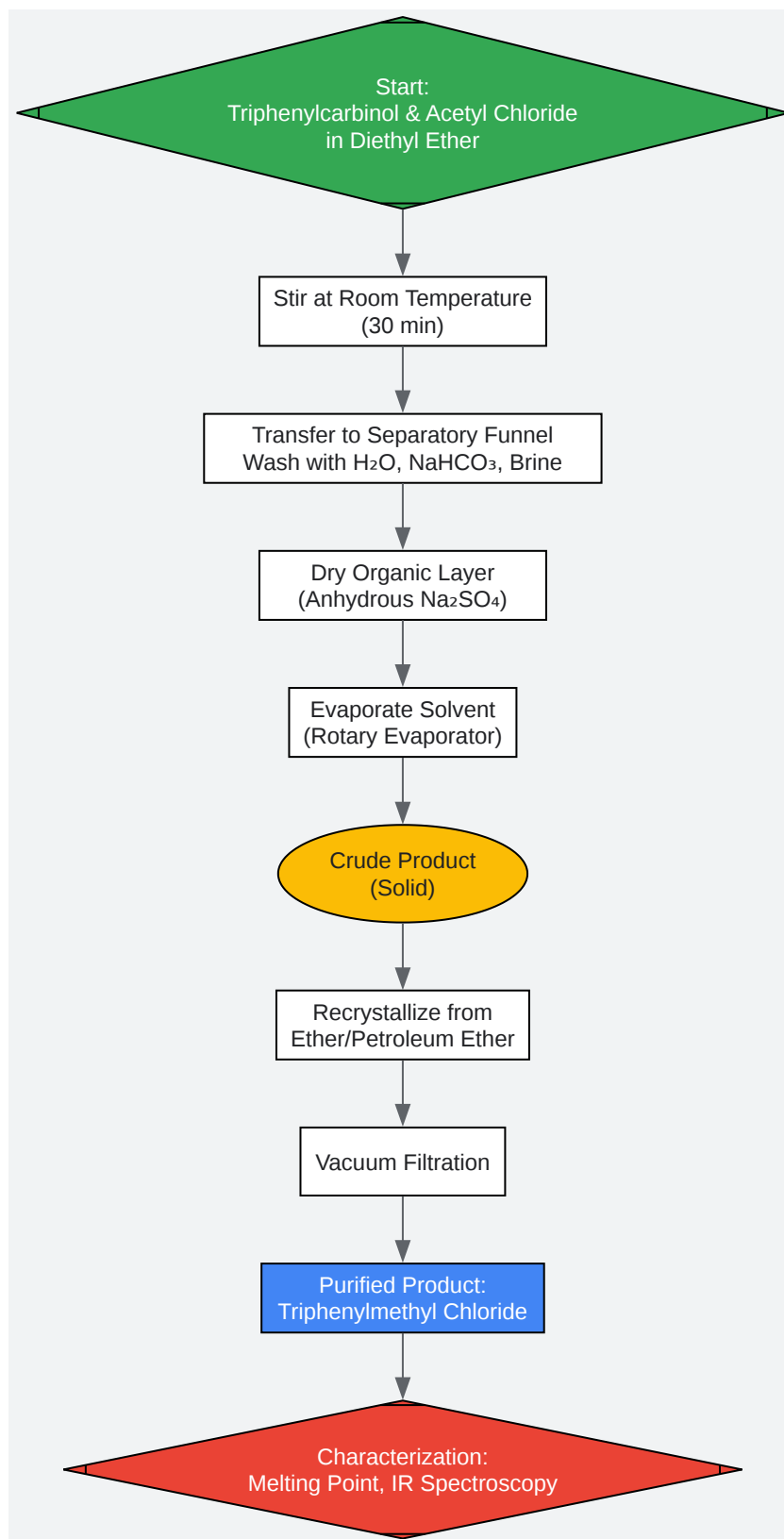
Reaction Mechanism



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Caption: S_N1 mechanism for the synthesis of triphenylmethyl chloride.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of triphenylmethyl chloride.

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